2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide
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Overview
Description
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloroacetamide group attached to a propyl chain, which is further connected to a dimethoxyindole moiety.
Preparation Methods
The synthesis of 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide involves several steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4,6-dimethoxyindole, which can be obtained through the Fischer indole synthesis.
Propylation: The 4,6-dimethoxyindole is then subjected to a propylation reaction using a suitable propylating agent such as 1-bromopropane in the presence of a base like potassium carbonate.
Chloroacetamide Formation: The propylated product is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols to form corresponding amides or thioamides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Chemical Biology: It is employed in chemical biology research to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or modulation of protein function, affecting various cellular pathways.
Comparison with Similar Compounds
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide can be compared with other indole derivatives such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A stable, yet highly reactive peptide coupling agent used in the purification of peptides.
2-Chloro-4,6-dimethylnicotinonitrile: Known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
Properties
IUPAC Name |
2-chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-20-11-7-13-12(14(8-11)21-2)6-10(18-13)4-3-5-17-15(19)9-16/h6-8,18H,3-5,9H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWVOUXWTOKPFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)CCCNC(=O)CCl)C(=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.